2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMTT and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMTT is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex then undergoes a chemical reaction that results in the fluorescence of DMTT. The exact details of this mechanism are still being investigated.
Biochemical and Physiological Effects:
In addition to its potential applications as a fluorescent probe, DMTT has also been found to exhibit a range of biochemical and physiological effects. These effects include antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain cancer cells. These effects make DMTT a promising compound for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMTT is its selectivity for certain metal ions. This makes it a valuable tool for the detection and quantification of metal ions in biological samples. However, one limitation of DMTT is its relatively low fluorescence intensity. This can make it difficult to detect low levels of metal ions in certain samples.
Future Directions
There are several potential future directions for research involving DMTT. One area of research involves the development of new fluorescent probes based on the structure of DMTT. These probes could be designed to selectively detect other metal ions or to have higher fluorescence intensity. Another area of research involves the use of DMTT as a therapeutic agent. Its antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs and therapies. Finally, further investigation into the mechanism of action of DMTT could lead to a better understanding of its potential applications in scientific research.
Synthesis Methods
The synthesis of DMTT involves the reaction of 3,4-dimethoxybenzoyl chloride with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure DMTT.
Scientific Research Applications
DMTT has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of DMTT as a fluorescent probe for the detection of metal ions. DMTT has been shown to selectively bind to certain metal ions, such as copper and zinc, and fluoresce in their presence. This makes DMTT a valuable tool for the detection and quantification of metal ions in biological samples.
properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9-13(15(21)19(2)3)24-16(17-9)18-14(20)10-6-7-11(22-4)12(8-10)23-5/h6-8H,1-5H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPUHXSAEJUNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
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